Sniper(abl)-039

Overview

Description

Sniper(abl)-039 is a chimeric small molecule designed for targeted protein degradationThese compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitylation and subsequent proteasomal degradation of the target protein .

Mechanism of Action

Target of Action

Sniper(abl)-039, also known as a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), is designed to induce IAP-mediated ubiquitylation and proteasomal degradation of target proteins . The primary targets of this compound are the BCR-ABL proteins . BCR-ABL is an oncogenic fusion kinase associated with chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia .

Mode of Action

This compound is a chimeric degrader molecule consisting of a target ligand linked to another ligand that binds to an E3 ubiquitin ligase . In the cells, this compound recruits an E3 ligase to the BCR-ABL proteins, thereby inducing ubiquitylation and proteasomal degradation of these proteins . This unique mechanism of action allows this compound to degrade BCR-ABL proteins in a sub-stoichiometric manner .

Biochemical Pathways

The action of this compound involves the ubiquitin proteasome system (UPS). The UPS is a system within cells responsible for the degradation of unnecessary or damaged proteins . By recruiting an E3 ligase to the BCR-ABL proteins, this compound promotes proximity-induced ubiquitination of these proteins, leading to their degradation through the UPS .

Pharmacokinetics

It’s known that proteolysis-targeting chimeras (protacs) and snipers, due to their unique mechanism of action, produce longer and stronger biological effects than traditional small molecule inhibitors on a target . This allows them to be used at a much less intensive dosing regimen to be therapeutically effective .

Result of Action

The degradation of BCR-ABL proteins by this compound leads to growth inhibition in CML cells . This is a significant result as BCR-ABL is a key driver of CML, and its degradation can potentially halt the progression of the disease .

Biochemical Analysis

Molecular Mechanism

The mechanism of action of Sniper(abl)-039 involves the recruitment of an E3 ligase to the target protein, thereby inducing ubiquitylation and proteasomal degradation of the target protein . This is achieved through the fusion of the ligand of the target protein with the E3 ligase ligand.

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . This pathway is a part of the cell’s system for protein degradation and involves enzymes such as E1, E2, and E3 ligases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-039 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the protein of interest. These ligands are linked by spacers of optimal lengths to ensure effective recruitment of the ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and the use of protecting groups to ensure the selective reaction of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Purification processes such as chromatography and crystallization would be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Sniper(abl)-039 primarily undergoes reactions related to its function as a protein degrader. These include:

Ubiquitylation: The compound facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Proteasomal Degradation: Following ubiquitylation, the target protein is recognized and degraded by the proteasome.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Amine and carboxylic acid derivatives: For the formation of amide bonds.

Protecting groups: Such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) to protect reactive functional groups during synthesis.

Major Products Formed

The major product formed from the reactions involving this compound is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .

Scientific Research Applications

Sniper(abl)-039 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Sniper(abl)-039 is unique among protein degraders due to its specific mechanism of action and its ability to target proteins that are otherwise considered “undruggable.” Similar compounds include:

Proteolysis-targeting chimeras (PROTACs): These compounds also induce protein degradation by recruiting E3 ubiquitin ligases but may use different ligands and linkers.

Molecular glues: Small molecules that facilitate the interaction between a target protein and an E3 ligase, leading to ubiquitylation and degradation.

Hydrophobic tagging molecules: Compounds that induce protein degradation by attaching hydrophobic tags to target proteins, making them susceptible to proteasomal degradation.

Biological Activity

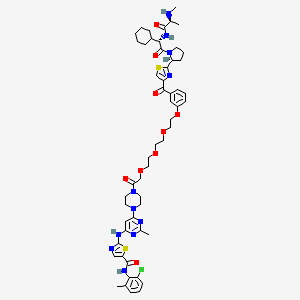

SNIPER(ABL)-039 is a novel compound developed as part of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPER) platform, targeting the BCR-ABL fusion protein implicated in chronic myelogenous leukemia (CML). This compound combines the ABL kinase inhibitor dasatinib with an IAP ligand derivative (LCL161) linked by a polyethylene glycol (PEG) spacer, enhancing its ability to induce targeted protein degradation.

The primary mechanism of this compound involves the recruitment of cellular inhibitors of apoptosis proteins (cIAP1 and XIAP) to facilitate the ubiquitylation and subsequent proteasomal degradation of BCR-ABL. This process effectively reduces the levels of the oncogenic protein, thereby inhibiting downstream signaling pathways critical for cancer cell survival and proliferation.

Key Findings:

- Degradation Efficiency : this compound demonstrated significant degradation of BCR-ABL at concentrations as low as 10 nM, with maximal activity observed around 100 nM .

- Inhibition of Signaling Pathways : The compound inhibited phosphorylation of key signaling molecules such as STAT5 and CrkL, which are essential for BCR-ABL-mediated oncogenic signaling .

- Antitumor Activity : In vitro studies showed that this compound effectively suppressed the growth of BCR-ABL-positive CML cell lines, indicating its potential as an anti-cancer therapeutic .

Comparative Analysis with Other SNIPER Compounds

To contextualize the efficacy of this compound, a comparison with other related compounds is provided in Table 1.

| Compound | Target Protein | Linker Type | Efficacy (IC50) | Reference |

|---|---|---|---|---|

| SNIPER(ABL)-39 | BCR-ABL | PEG × 3 | 10 nM | |

| SNIPER(ABL)-2 | BCR-ABL | Hexyl | 30 nM | |

| SNIPER-5 | BCR-ABL | Not specified | 100 nM | |

| SNIPER-1 | Androgen Receptor | Hexyl | 3 μM |

Case Study 1: Efficacy in CML Cell Lines

In a study assessing the impact of this compound on K562 cells (a model for CML), researchers observed a significant reduction in cell viability when treated with the compound over a 24-hour period. The results indicated that the compound not only reduced BCR-ABL protein levels but also inhibited cell proliferation more effectively than traditional ABL inhibitors like dasatinib alone .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of ubiquitinated BCR-ABL, confirming its role in promoting protein degradation through the ubiquitin-proteasome pathway. Flow cytometry analyses showed that cells treated with this compound exhibited enhanced apoptosis compared to control groups, underscoring its potential as an effective therapeutic agent against resistant CML cases .

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCDNLSIFCGNNG-GFKCZKLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H68ClN11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.